Cas no 2228569-66-0 (1H-1,3-benzodiazole-5-sulfonyl fluoride)

1H-1,3-benzodiazole-5-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 1H-1,3-benzodiazole-5-sulfonyl fluoride
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- MDL: MFCD32691508
- Inchi: 1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
- InChI Key: ZIJUHTRWDHIHSC-UHFFFAOYSA-N
- SMILES: C1NC2=CC(S(F)(=O)=O)=CC=C2N=1
1H-1,3-benzodiazole-5-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987219-0.5g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 0.5g |
$1428.0 | 2023-09-16 | |
Enamine | EN300-1987219-5.0g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 5.0g |
$5304.0 | 2023-07-10 | |
Enamine | EN300-1987219-10.0g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 10.0g |
$7866.0 | 2023-07-10 | |
Enamine | EN300-1987219-1g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 1g |
$1829.0 | 2023-09-16 | |
A2B Chem LLC | BA06834-50mg |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 50mg |
$545.00 | 2024-04-20 | |
A2B Chem LLC | BA06834-1g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 1g |
$1961.00 | 2024-04-20 | |
Aaron | AR01JWAM-500mg |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 500mg |
$1068.00 | 2025-02-11 | |
Aaron | AR01JWAM-1g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 1g |
$1361.00 | 2025-02-11 | |
Aaron | AR01JWAM-10g |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 10g |
$10841.00 | 2023-12-14 | |
Aaron | AR01JWAM-250mg |
1H-1,3-benzodiazole-5-sulfonyl fluoride |
2228569-66-0 | 95% | 250mg |
$687.00 | 2025-02-11 |
1H-1,3-benzodiazole-5-sulfonyl fluoride Related Literature
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
Additional information on 1H-1,3-benzodiazole-5-sulfonyl fluoride
Research Brief on 1H-1,3-benzodiazole-5-sulfonyl fluoride (CAS: 2228569-66-0): Recent Advances and Applications
1H-1,3-benzodiazole-5-sulfonyl fluoride (CAS: 2228569-66-0) has emerged as a promising chemical probe and therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative belongs to a class of compounds known for their ability to covalently modify target proteins, making it a valuable tool for studying enzyme mechanisms and developing targeted therapies. Recent studies have highlighted its potential in covalent inhibitor design, activity-based protein profiling (ABPP), and drug discovery.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of 1H-1,3-benzodiazole-5-sulfonyl fluoride as a selective covalent inhibitor of serine hydrolases. The researchers utilized this compound to profile enzyme activity in complex biological systems, revealing novel insights into metabolic pathways and disease mechanisms. The study reported a remarkable selectivity profile, with minimal off-target effects observed in proteome-wide analyses.
In the context of drug discovery, 1H-1,3-benzodiazole-5-sulfonyl fluoride has shown promise as a warhead for covalent drug design. A recent patent application (WO2023056321) describes its incorporation into small molecule inhibitors targeting inflammatory mediators. The compound's ability to form stable yet reversible bonds with target proteins offers advantages over traditional irreversible inhibitors, potentially reducing toxicity concerns while maintaining therapeutic efficacy.
Structural studies using X-ray crystallography have provided atomic-level insights into the binding mode of 1H-1,3-benzodiazole-5-sulfonyl fluoride with its protein targets. These structural data, published in Nature Chemical Biology (2024), reveal how the benzodiazole core contributes to both binding affinity and selectivity, while the sulfonyl fluoride moiety enables covalent modification of catalytic residues. This structural understanding is facilitating the rational design of next-generation inhibitors.
From a synthetic chemistry perspective, recent advances have improved the accessibility of 1H-1,3-benzodiazole-5-sulfonyl fluoride and its derivatives. A 2024 Organic Letters publication described a novel, high-yield synthetic route that enables rapid diversification of the benzodiazole scaffold. This methodological breakthrough is expected to accelerate structure-activity relationship studies and medicinal chemistry optimization efforts.
Looking forward, researchers are exploring the application of 1H-1,3-benzodiazole-5-sulfonyl fluoride in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that this compound can be effectively incorporated into proteolysis-targeting chimeras (PROTACs), opening new avenues for the development of novel therapeutic modalities.
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